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Compound of Interest |

Benzyl 3-
Compound Name: (hydroxymethyl)piperazine-1-

carboxylate

\ J

Despite a comprehensive search of publicly available scientific databases and chemical
supplier information, detailed experimental spectroscopic data (NMR, IR, and MS) and specific
acquisition protocols for Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate are not readily
available.

While this compound is listed by several commercial suppliers, indicating its synthesis and
availability for research purposes, the corresponding characterization data has not been
published in accessible journals or databases. This guide, therefore, outlines the expected
spectroscopic characteristics based on the chemical structure and provides general
experimental protocols applicable to a molecule of this type. This information is intended to
serve as a reference for researchers who may synthesize or analyze this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Benzyl 3-
(hydroxymethyl)piperazine-1-carboxylate based on its structural features.

Table 1: Predicted *H NMR Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.30-7.40 m 5H Ar-H
5.15 S 2H OCHzPh
~3.80-4.00 m 1H CH-CHz20H
~3.50-3.70 m 2H CH-CH20H
Piperazine ring
~2.80-3.40 m 6H
protons
~2.50 brs 1H OH
~1.80 brs 1H NH

Note: Predicted chemical shifts are in ppm relative to TMS in a solvent like CDCls or DMSO-ds.

Multiplicity is abbreviated as s (singlet), m (multiplet), and br s (broad singlet).

Table 2: Predicted **C NMR Data

Chemical Shift (6, ppm)

Assignment

~170 C=0 (Carbamate)
~137 Ar-C (Quaternary)
~128.5 Ar-CH

~128.0 Ar-CH

~127.8 Ar-CH

~67 OCH:zPh

~65 CH-CH20H

~55 CH-CH20H

~40-50 Piperazine ring CH:z

Note: Predicted chemical shifts are in ppm relative to TMS.

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exp!oratpry

Check Availability & Pricing

ble 3: licted IR Al :

Wavenumber (cm—?) Intensity Functional Group

O-H stretch (alcohol), N-H

3400-3200 Broad stretch (amine)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)
~1700 Strong C=0 stretch (carbamate)
1600, 1495 Medium-Weak C=C stretch (aromatic)
~1230 Strong C-N stretch (carbamate)
~1050 Strong C-O stretch (alcohol)

IameA._ELedmIed_Mass_SpsclmmﬂLy Data

Interpretation

250.13 [M]* (Molecular lon)
219.11 [M - CH20H]*

159.10 [M - OCHzPh]*

108.06 [C7HsO]*

91.05 [C7H7]* (Tropylium ion)

Note: Predicted m/z values are for the most abundant isotopes. Fragmentation patterns can
vary based on the ionization technique used.

Standard Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
compound like Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
e 1H NMR Acquisition:
o Pulse Sequence: Standard single-pulse experiment.
o Spectral Width: 0-12 ppm.
o Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:
o Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).
o Spectral Width: 0-200 ppm.
o Number of Scans: 1024 or more, due to the low natural abundance of *3C.

o Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

e Sample Preparation:
o Neat: Place a small drop of the liquid or solid compound between two KBr or NaCl plates.

o ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the
ATR crystal.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Spectral Range: 4000-400 cm™1.
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o Resolution: 4 cm™1.
o Number of Scans: 16-32.

o A background spectrum of the empty sample holder should be collected and subtracted

from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable
solvent (e.g., methanol, acetonitrile).

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

e Acquisition (ESI-MS):

o lonization Mode: Positive ion mode is typically used for compounds containing basic

nitrogen atoms.

o Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-
500).

o Infusion: Introduce the sample solution directly into the ion source via a syringe pump.
e Acquisition (EI-MS):
o lonization Energy: Standard 70 eV.

o Sample Introduction: Via a direct insertion probe for solid samples or a GC inlet for volatile
samples.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a chemical compound

is illustrated below.
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Compound Synthesis & Purification

Synthesis of Benzyl
3-(hydroxymethyl)piperazine-1-carboxylate

Y
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Sample Prep Sample Prep Sample Prep
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Data Analysis & Str*cture Elucidation

NMR Spectral Analysis IR Spectral Analysis MS Spectral Analysis
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Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural
confirmation of a chemical compound.
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[Online PDF]. Available at: [https://www.benchchem.com/product/b070753#spectroscopic-
data-nmr-ir-ms-for-benzyl-3-hydroxymethyl-piperazine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b070753#spectroscopic-data-nmr-ir-ms-for-benzyl-3-hydroxymethyl-piperazine-1-carboxylate
https://www.benchchem.com/product/b070753#spectroscopic-data-nmr-ir-ms-for-benzyl-3-hydroxymethyl-piperazine-1-carboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b070753?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

